molecular formula C20H17N3O3 B2834391 N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034478-50-5

N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2834391
CAS RN: 2034478-50-5
M. Wt: 347.374
InChI Key: LXAMPXWLPZKRMW-UHFFFAOYSA-N
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Description

Carboxamides, such as the compound you mentioned, are a substantial part of organic and medicinal chemistry due to their utility in synthesizing peptides, lactams, and more than 25% of familiar drugs . They play a leading role in the synthesis of bioactive products with anticancer, antifungal, and antibacterial properties .


Synthesis Analysis

The synthesis of carboxamides often involves the amidation of carboxylic acid substrates . This process can be catalytic or non-catalytic and can also involve transamidation .


Molecular Structure Analysis

The molecular structure of carboxamides can be influenced by various factors. For example, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring and attaching bulky substituents to the carboxamide can greatly improve anti-TB activity .


Chemical Reactions Analysis

Carboxamides can undergo a variety of chemical reactions. For example, heating thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .


Physical And Chemical Properties Analysis

Physical properties of carboxamides can include color, hardness, malleability, solubility, electrical conductivity, density, melting point, and boiling point . The chemical properties often involve their reactivity to form new substances .

Scientific Research Applications

DNA-Intercalating Antitumor Agents

A series of substituted dibenzo[1,4]dioxin-1-carboxamides, structurally related to N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, were synthesized and evaluated for their antitumor activity. These compounds demonstrated activity against wild-type P388 leukemia in vitro and in vivo. They function as weakly binding DNA-intercalating agents, suggesting a potential mechanism of action different from classical DNA-intercalating agents and of interest in developing drugs to combat resistance mechanisms in cancer treatment (Lee et al., 1992).

Synthesis and Diuretic Activity

In a study focusing on the synthesis of biphenyl benzothiazole-2-carboxamide derivatives, a structurally related compound to N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide was synthesized and evaluated for diuretic activity in vivo. This research indicates the potential of similar compounds in the development of new diuretic agents (Yar & Ansari, 2009).

Antihypertensive Properties

A new series of nonpeptide angiotensin II receptor antagonists, including compounds structurally similar to N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, have shown potent antihypertensive effects upon oral administration. This class of compounds represents a significant advancement in the treatment of hypertension (Carini et al., 1991).

Antitumor Activity in Preclinical Assays

In the field of oncology, a series of substituted thiazole-5-carboxamides, structurally related to N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, demonstrated potent antitumor activity in preclinical assays. These compounds were specifically potent Src/Abl kinase inhibitors, indicating their potential application in cancer therapy (Lombardo et al., 2004).

Coordination Polymers and Fluorescence

Research on rhodium(III)-catalyzed acylmethylation of tridentate carboxamides, including those related to N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, has led to the development of coordination polymers exhibiting fluorescence properties. This could have implications in materials science and photonic applications (Yu et al., 2019).

Safety and Hazards

The safety and hazards of a specific carboxamide would depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds .

Future Directions

Future research on carboxamides could involve exploring their potential as antitubercular and antitumor agents , as well as their use in the synthesis of new drugs .

properties

IUPAC Name

N-[(6-pyridin-3-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-20(19-13-25-17-5-1-2-6-18(17)26-19)23-11-14-7-8-16(22-10-14)15-4-3-9-21-12-15/h1-10,12,19H,11,13H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAMPXWLPZKRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCC3=CN=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,3'-bipyridin]-5-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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